![molecular formula C16H21N3O4S B1256443 N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
- Coleman et al. (2000) studied the metabolism of various chloroacetamide herbicides, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in human and rat liver microsomes. They identified metabolic pathways and cytochrome P450 isoforms involved in the process, providing insights into the metabolic fate of these herbicides in mammals (Coleman, Linderman, Hodgson, & Rose, 2000).
Antioxidant and Anti-inflammatory Properties
- Koppireddi et al. (2013) synthesized and evaluated novel acetamide derivatives, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, for their antioxidant and anti-inflammatory activities. Their findings indicate potential therapeutic applications of these compounds in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Applications in Coordination Chemistry
- Chkirate et al. (2019) explored the use of pyrazole-acetamide derivatives, related to N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in creating Co(II) and Cu(II) coordination complexes. The study highlighted the role of hydrogen bonding in self-assembly processes and the significant antioxidant activity of these complexes (Chkirate et al., 2019).
Role in Oxidative Radical Cyclization
- Chikaoka et al. (2003) investigated the use of α-(Methylthio)acetamides, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in Mn(III)/Cu(II)-mediated oxidative radical cyclization. This research contributes to the understanding of organic synthesis methods, particularly in the production of complex organic molecules (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Synthesis of Novel Quinoline Derivatives
- Bhambi et al. (2010) reported the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives. This study contributes to the field of organic chemistry by providing new methods and compounds for potential pharmaceutical applications (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Propiedades
Nombre del producto |
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide |
|---|---|
Fórmula molecular |
C16H21N3O4S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-[4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C16H21N3O4S/c1-3-23-12-6-4-11(5-7-12)17-14(20)10-19-15(21)13(8-9-24-2)18-16(19)22/h4-7,13H,3,8-10H2,1-2H3,(H,17,20)(H,18,22) |
Clave InChI |
FYWBITYCXWJRFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)CCSC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



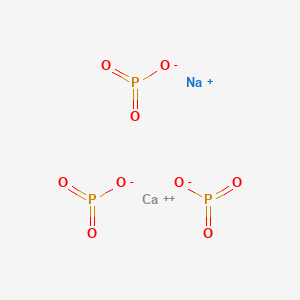
![(2s)-2-{4-Butoxy-3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]benzyl}butanoic Acid](/img/structure/B1256363.png)
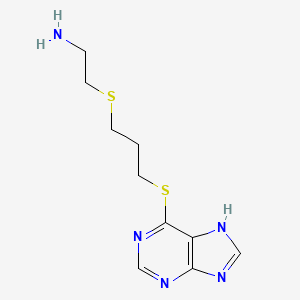
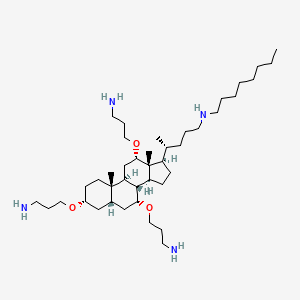
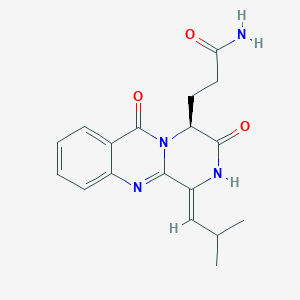
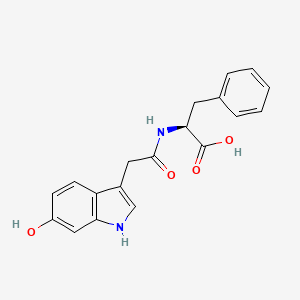
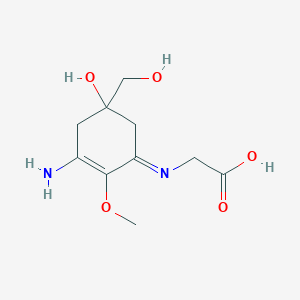
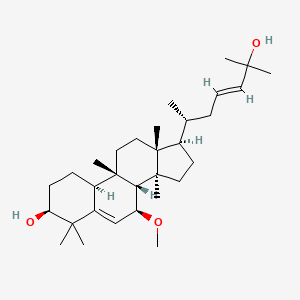
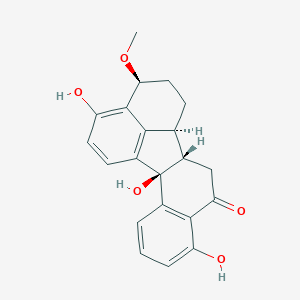
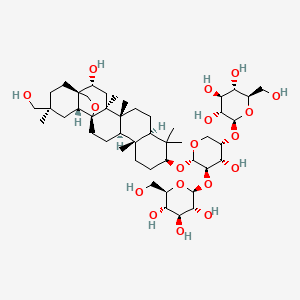
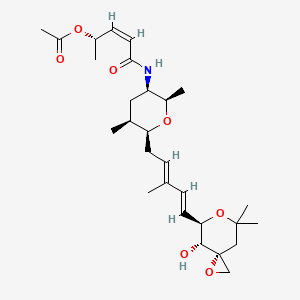
![1-(1,5-dimethyl-3-pyrazolyl)-N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B1256380.png)
![2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1256381.png)
![(2S,3R)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1256383.png)